Cecropin B is a naturally occurring antimicrobial peptide primarily isolated from the hemolymph of the giant silk moth, Hyalophora cecropia [, , ]. It belongs to the cecropin family of peptides, which are known for their broad-spectrum antimicrobial activity against Gram-negative bacteria, fungi, and even some cancer cells [, , , , , , , , , , ]. Cecropin B plays a crucial role in the insect's innate immune system, protecting it from invading pathogens [, , ].
Cecropin B was first identified in the hemolymph of Hyalophora cecropia, but similar peptides have been found in various other insect species. The peptide is typically produced in response to infection, with its expression being regulated by immune signaling pathways. The gene encoding cecropin B has been cloned and expressed in several systems, including Escherichia coli, for research and potential therapeutic applications .
Cecropin B is classified as an antimicrobial peptide, specifically within the category of cecropins. These peptides are characterized by their amphipathic nature, which allows them to interact with microbial membranes effectively. Cecropins are generally cationic (positively charged) and exhibit a helical structure that is conducive to their function in disrupting bacterial membranes .
Cecropin B can be synthesized using various methods, including solid-phase peptide synthesis and recombinant DNA technology. The solid-phase synthesis typically involves the following steps:
In recombinant expression systems, cecropin B can be produced in Escherichia coli by cloning the gene into a suitable plasmid vector. Induction with isopropyl β-D-1-thiogalactopyranoside triggers expression, followed by purification through affinity chromatography .
Cecropin B exhibits a characteristic α-helical structure that is crucial for its antimicrobial activity. The peptide's sequence includes hydrophobic and hydrophilic regions, contributing to its amphipathic nature, which facilitates interaction with bacterial membranes.
The molecular formula of cecropin B is CHNOS, with a molecular weight of approximately 1390 Da. The peptide's structure can be modeled using software tools like PyMOL and Swiss-Model for detailed visualization and analysis .
Cecropin B primarily exerts its antimicrobial effects through interactions with bacterial membranes. The proposed mechanisms include:
These interactions result in increased permeability of the bacterial membrane, ultimately leading to cell death .
The mechanism of action of cecropin B involves several steps:
Studies have demonstrated that cecropin B is effective against both gram-positive and gram-negative bacteria .
Relevant data indicate that the minimum inhibitory concentration for various pathogens can vary significantly but often falls within low micromolar ranges .
Cecropin B has several scientific applications:
Cecropin B, a cationic antimicrobial peptide (AMP), was first identified in Hyalophora cecropia (giant silk moth) and represents a cornerstone of insect innate immunity [1] [2]. This AMP is phylogenetically conserved across Holometabola insects (e.g., Lepidoptera, Diptera, Coleoptera), with genomic analyses revealing orthologs in 105 insect transcriptomes spanning all major hexapod lineages [1]. The 1000 Insect Transcriptome Evolution (1KITE) project identified 108 Cecropin genes, demonstrating this peptide family’s deep evolutionary roots following the Hymenoptera divergence from other holometabolous insects approximately 300 million years ago [1] [2]. Notably, Cecropin B exhibits lineage-specific conservation patterns: it is abundant in Lepidoptera and Diptera but absent in aphids (Acyrthosiphon pisum) and reduced in scale insects, suggesting selective gene loss correlated with ecological adaptations [1] [7]. Its expression is consistently highest in immunologically active tissues (fat body and hemolymph) and peaks during vulnerable developmental stages (prepupal and pupal stages), indicating conserved roles in systemic defense during metamorphosis [9].
Table 1: Phylogenetic Distribution of Cecropin B Across Insect Lineages
Insect Order | Representative Species | Cecropin B Homologs | Tissue-Specific Expression |
---|---|---|---|
Lepidoptera | Hyalophora cecropia | Multiple isoforms | Fat body, Hemolymph |
Diptera | Drosophila melanogaster | CecB homologs | Digestive tract, Fat body |
Coleoptera | Harmonia axyridis | Present | Hemocytes |
Hymenoptera | Apis mellifera | Absent | N/A |
Hemiptera (Aphids) | Acyrthosiphon pisum | Absent | N/A |
Siphonaptera | Tunga penetrans | Present | Not characterized |
Cecropin B homologs exhibit significant structural and functional divergence across arthropods. The canonical peptide structure comprises:
Despite this scaffold, sequence identity varies considerably: Drosophila cecropins share only 30–40% amino acid identity with lepidopteran Cecropin B, while Anisakis nematode anisaxins (cecropin-like peptides) retain the helical fold but show enhanced potency against multidrug-resistant bacteria [8] [10]. Functional diversification is evident in target specificity:
Non-insect homologs are rare in arthropods; hemimetabolous insects (e.g., triatomines) retain Toll pathway components but lack canonical Cecropin genes [7]. Structural analyses reveal that functional diversification correlates with residue variations in the amphipathic helix, modulating lipid II/LPS binding specificity [10].
Table 2: Structural and Functional Features of Cecropin B Homologs
Organism | Peptide Name | Length (aa) | Net Charge | Key Antimicrobial Targets |
---|---|---|---|---|
Hyalophora cecropia | Cecropin B | 35–37 | +7 | Gram-negative bacteria |
Drosophila melanogaster | Cecropin A1 | 38 | +5 | Gram-negative/Some Gram-positive |
Ascaris suum | Cecropin P1 | 31 | +6 | Broad-spectrum |
Anisakis simplex | Anisaxin-2S | 34 | +8 | Multidrug-resistant Gram-negative |
Mythimna separata | MscecropinB | 38 | +6 | Fungi, Gram-negative |
Cecropin B evolution is shaped by three primary selective forces:
Balancing Selection: Population genomics reveal trans-species polymorphisms (TSPs) in Cecropin B alleles across Drosophila species. Elevated non-synonymous/synonymous polymorphism ratios (πa/πs > 0.5) suggest long-term maintenance of amino acid variants, possibly through overdominant selection or frequency-dependent dynamics [5]. This contrasts with episodic positive selection in other immune genes and may reflect adaptation to fluctuating pathogen communities [5].
Compensatory Adaptations to Pathogen Resistance Mechanisms: Bacterial pathogens deploy proteases (e.g., Photorhabdus PrtA) and membrane modifications (e.g., Salmonella PhoPQ-regulated LPS remodeling) to evade Cecropin B. This arms race drives compensatory changes in Cecropin B’s hydrophobic core and cationic residues [4] [10]. For example, anisaxin-2S in Anisakis nematodes retains efficacy against bacteria with AMP-resistant membranes, likely due to enhanced lipid A binding [8].
Diversification is further influenced by:
Table 3: Pathogen-Driven Expression Changes in Cecropin B
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